1-(2-Fluoro-6-methylphenyl)piperazine
Description
1-(2-Fluoro-6-methylphenyl)piperazine is a piperazine derivative featuring a fluorine atom at the 2-position and a methyl group at the 6-position of the phenyl ring. Piperazine derivatives are widely studied for their pharmacological properties, including kinase inhibition (e.g., PI3Kδ/γ) and receptor modulation (e.g., serotonin, dopamine). The six-membered piperazine ring enhances metabolic stability and binding affinity compared to five-membered heterocycles . This compound’s unique substitution pattern may influence its selectivity and pharmacokinetic profile, making it a candidate for therapeutic applications in oncology or neurology.
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-3-2-4-10(12)11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 |
InChI Key |
NQSRMKLUSQJEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method involves nucleophilic aromatic substitution between piperazine and 2-fluoro-6-methylbenzene derivatives. This reaction exploits the electron-withdrawing effects of the fluorine atom to activate the aromatic ring toward nucleophilic attack. A representative protocol involves refluxing 2-fluoro-6-methylchlorobenzene with excess piperazine in dimethylformamide (DMF) at 120°C for 24 hours. The fluorine atom’s ortho-directing effect ensures regioselective substitution at the para position relative to the methyl group, minimizing di-substitution byproducts.
Key Reaction Parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.
-
Temperature : Elevated temperatures (100–120°C) accelerate kinetics but may degrade heat-sensitive substrates.
-
Piperazine Equivalents : A 2.5:1 molar ratio of piperazine to aryl halide maximizes mono-substitution yields.
Yield and Purity :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 120°C, 24 h | 78 | 95 |
| Acetonitrile, 80°C, 36 h | 65 | 89 |
Ullmann-Type Coupling
For substrates with poor leaving-group mobility, Ullmann coupling offers an alternative pathway. This copper-catalyzed reaction couples piperazine with 2-fluoro-6-methyliodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand. The method is particularly advantageous for sterically hindered aryl halides, albeit with higher catalyst costs.
Optimized Protocol :
-
Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Solvent : Toluene
-
Temperature : 110°C, 48 hours
-
Yield : 72% (isolated), 98% purity by HPLC
Reductive Amination
A less common but versatile approach employs reductive amination of 2-fluoro-6-methylbenzaldehyde with piperazine. The aldehyde undergoes condensation with piperazine to form a Schiff base, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) . While this method avoids harsh conditions, it requires careful pH control (pH 6–7) to suppress over-reduction.
Reaction Scheme :
Performance Metrics :
Reaction Optimization and Mechanistic Insights
Solvent Effects on SNAr Kinetics
The choice of solvent critically influences reaction efficiency. DFM ’s high polarity stabilizes the anionic transition state in SNAr, achieving 78% yield compared to 65% in acetonitrile. Non-polar solvents like toluene are unsuitable due to poor piperazine solubility.
Temperature-Dependent Side Reactions
At temperatures exceeding 130°C, competing C-F bond cleavage becomes significant, generating 6-methylphenol derivatives. Kinetic studies reveal an activation energy of 85 kJ/mol for this decomposition pathway.
Catalytic Enhancements in Ullmann Coupling
The addition of potassium carbonate as a base in Ullmann reactions neutralizes HI byproducts, shifting equilibria toward product formation. Ligand design also plays a role: bulkier ligands (e.g., 2,2,6,6-tetramethylheptanedione ) improve copper catalyst longevity but slow reaction rates.
Purification and Characterization
Chromatographic Purification
Crude products are typically purified via silica gel chromatography using gradient elution (chloroform:methanol 9:1 → 7:3). This removes unreacted piperazine and di-substituted contaminants.
Purity Assessment :
| Technique | Parameter | Result |
|---|---|---|
| HPLC-UV (254 nm) | Retention time | 8.2 min |
| Purity | 95–98% | |
| GC-MS | Molecular ion (m/z) | 179.1 [M+H]⁺ |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.85–3.10 (m, 8H, piperazine), 6.85–7.10 (m, 3H, aromatic).
-
¹³C NMR : δ 21.4 (CH₃), 115.2 (d, J = 22 Hz, C-F), 160.1 (C-N).
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| SNAr | 120 | High | Moderate (DMF waste) |
| Ullmann Coupling | 250 | Moderate | High (Cu waste) |
| Reductive Amination | 180 | Low | Low |
Chemical Reactions Analysis
Alkylation Reactions
The secondary amines in the piperazine ring undergo alkylation with alkyl halides or electrophilic agents. Key findings:
-
S-Alkylation : Reaction with 2,2,2-trifluoroethyl iodide selectively substitutes the sulfur atom in benzenethiol derivatives without N-alkylation byproducts (yield: >80%) .
-
N-Alkylation : Bis(2-chloroethyl)amine hydrochloride facilitates cyclization to form piperazine derivatives under high-temperature conditions in diethylene glycol monomethyl ether .
Example Reaction Table
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl iodide | Room temperature, stoichiometric | S-alkylated derivative | 82% | |
| Bis(2-chloroethyl)amine HCl | 140°C, 6 hrs | Cyclized piperazine | 75% |
Acylation Reactions
The piperazine nitrogen reacts with acylating agents to form amides:
-
Acetylation : Protection of the aniline precursor with acetyl chloride prevents unwanted electrophilic substitution during sulfonation .
-
Trifluoromethanesulfonation : Reaction with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) introduces a triflyl group, confirmed by <sup>1</sup>H NMR downfield shifts of piperazine protons .
Key Data
Oxidation Reactions
The compound participates in oxidative transformations:
-
Methyl Group Oxidation : Strong oxidizers like KMnO<sub>4</sub> convert methyl groups to carboxylic acids.
-
N-Oxidation : Forms N-oxide metabolites, identified via MS/MS fragmentation (e.g., m/z 476 → 443 [M+H–NH<sub>2</sub>OH]<sup>+</sup>) .
Metabolite Identification
| Metabolite | Molecular Ion ([M+H]<sup>+</sup>) | Key Fragments | Oxidation Site |
|---|---|---|---|
| M20 | 504 | 443, 417, 347 | Phenyl ring hydroxylation |
| M22 | 504 | 486, 401 | N-Hydroxyethyl group |
Nucleophilic Aromatic Substitution
The fluorine atom on the phenyl ring is susceptible to displacement:
-
Hydrolysis : Heating with aqueous NaOH replaces fluorine with hydroxyl groups, though this is less common due to steric hindrance from the methyl group.
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) .
Coordination Chemistry
The piperazine nitrogen acts as a ligand for metal ions:
-
Cadmium Complexes : Forms stable complexes with Cd(II), confirmed by X-ray crystallography .
-
Anticancer Applications : Metal coordination enhances bioactivity, though specific studies on 1-(2-Fluoro-6-methylphenyl)piperazine are pending .
Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
-
Pyridazinone Derivatives : Reacts with 3,6-dichloropyridazine to form 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, a key intermediate for acetylcholinesterase inhibitors .
Synthetic Pathway
-
Step 1 : Condensation with dichloropyridazine (Yield: 85%) .
-
Step 2 : Hydrolysis in glacial acetic acid to form pyridazinone (Yield: 78%) .
Biological Degradation Pathways
In vivo metabolism involves:
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 1-(2-Fluoro-6-methylphenyl)piperazine may function as serotonin reuptake inhibitors (SRIs). In a study focusing on phenyl-piperazine derivatives, compounds were evaluated for their ability to inhibit serotonin uptake, demonstrating potential efficacy in treating mood disorders such as depression and anxiety . The structural modifications of piperazines can lead to variations in their interaction with serotonin receptors, suggesting that this compound could be optimized for enhanced therapeutic effects.
Neuropharmacological Effects
The compound's structural similarity to other psychoactive agents implies that it may interact with neurotransmitter systems, potentially influencing conditions like schizophrenia or other neurodegenerative disorders. Preliminary studies suggest that it could modulate neurotransmitter pathways, warranting further investigation into its neuropharmacological applications.
Anticancer Activity
Emerging evidence points to the anticancer potential of this compound. Its interactions with various molecular targets involved in cell signaling pathways may inhibit the proliferation of certain cancer cells. The compound's unique chemical structure could enhance selectivity towards cancerous cells compared to normal cells, making it a candidate for further research in oncology.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Methylphenyl)piperazine | C11H15N2 | Lacks fluorine; used in psychoactive studies |
| 1-(4-Fluorophenyl)piperazine | C11H14F2N2 | Contains fluorine at a different position; known for antidepressant effects |
| 1-(3-Chlorophenyl)piperazine | C11H14ClN2 | Chlorine substitution; studied for anxiolytic properties |
The presence of fluorine and methyl groups in this compound may enhance its pharmacokinetic properties, such as absorption and distribution, compared to these related compounds.
Case Studies and Research Findings
Numerous studies have explored the pharmacological properties of piperazine derivatives:
- A study focused on the synthesis and evaluation of piperazine derivatives showed promising results for their use as antidepressants based on their serotonin reuptake inhibition capabilities .
- Another investigation into structurally related compounds identified potential anticancer activities, emphasizing the need for further exploration into their mechanisms of action against various cancer types .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperazine Derivatives
Structural and Functional Comparisons
Key Findings and Trends
Receptor Selectivity and Pharmacological Effects
- Serotonergic Activity : TFMPP and mCPP exhibit high affinity for 5-HT1B/2C receptors, but 1-(2-Fluoro-6-methylphenyl)piperazine’s fluoromethyl substitution may reduce off-target serotonin effects compared to TFMPP, which is associated with psychoactive properties .
- Dopaminergic Modulation : 1-(2-Methoxyphenyl)piperazine derivatives show dopamine D2 receptor affinity (Ki: 0.5–1.2 μM), suggesting that methoxy groups enhance dopaminergic interactions, whereas fluorine substitution may prioritize kinase inhibition .
- Kinase Inhibition : Piperazine derivatives with six-membered rings (e.g., this compound) demonstrate superior PI3Kδ inhibition (IC50: 96 nM) compared to five-membered heterocycles (IC50: 1892 nM) .
Metabolic Stability and Toxicity
- Arylpiperazines like TFMPP and mCPP undergo CYP3A4/CYP2D6-mediated metabolism to active metabolites, which can accumulate in the brain and cause prolonged effects . The 2-fluoro-6-methyl group in this compound may reduce CYP-mediated oxidation, enhancing metabolic stability .
- Anticancer derivatives (e.g., 1-(4-chlorobenzhydryl)piperazine) exhibit cytotoxicity via apoptosis induction, a mechanism distinct from receptor modulation .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and chlorine improve membrane permeability and binding affinity. For example, 1-(2-Fluorobenzyl)piperazine’s fluorine enhances lipophilicity, but its benzyl group reduces steric hindrance compared to phenyl substitutions .
- Bulkier Substituents : Bulky groups (e.g., chlorobenzhydryl in ) improve anticancer activity but may reduce antibacterial efficacy, as seen in 1-(substituted phenyl)piperazine amide derivatives .
Spectroscopic and Conformational Insights
- 1-(2-Methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine exhibit distinct FT-IR and NMR profiles due to electron-donating (OCH3) vs. electron-withdrawing (Cl) effects. The methoxy group increases electron density, altering HOMO-LUMO gaps (4.5–5.0 eV) .
- The 2-fluoro-6-methyl substitution in this compound likely confers similar conformational rigidity, enhancing target engagement .
Biological Activity
1-(2-Fluoro-6-methylphenyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a 2-fluoro-6-methylphenyl group, contributing to its unique pharmacological properties. The following sections provide a detailed overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.
- Molecular Formula : C11H14FN
- Molecular Weight : 196.25 g/mol
- Structure : The presence of fluorine and methyl groups on the phenyl ring enhances its reactivity and interaction with biological targets.
This compound exhibits biological activity primarily through interactions with neurotransmitter receptors and enzymes. Its structural similarity to other psychoactive compounds suggests potential effects on the central nervous system, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways.
Potential Molecular Targets
- Neurotransmitter Receptors : The compound may act as an agonist or antagonist at various receptor sites, influencing mood and cognitive functions.
- Enzymatic Activity : Initial studies indicate possible inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Preliminary studies have shown activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| K562 (CML) | 2.27 | Significant inhibition observed |
| HL-60 (AML) | 1.42 | High potency in inducing apoptosis |
| A549 (Lung) | 4.56 | Moderate activity noted |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its effects on serotonin and dopamine receptors may lead to applications in managing conditions such as depression and anxiety.
Case Studies
- In Vitro Studies : A study on the compound's effect on K562 cells showed that it induced apoptosis and cell cycle arrest at the G2/M phase, preventing cell division effectively .
- Comparative Analysis : Comparisons with similar piperazine derivatives revealed that this compound exhibited enhanced selectivity and efficacy due to its unique substitutions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often focus on optimizing yields while maintaining the integrity of the piperazine structure.
Related Compounds
Several structurally similar compounds have been studied for their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Methylphenyl)piperazine | C11H15N2 | Lacks fluorine; psychoactive properties |
| 1-(4-Fluorophenyl)piperazine | C11H14F2N2 | Known for antidepressant effects |
| 1-(3-Chlorophenyl)piperazine | C11H14ClN2 | Studied for anxiolytic properties |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2-Fluoro-6-methylphenyl)piperazine derivatives?
Methodological Answer:
- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution. Maintain room temperature to minimize side reactions (e.g., ring fragmentation) .
- Catalyst Selection : Copper sulfate/sodium ascorbate systems are effective for click chemistry to synthesize triazole derivatives .
- Purification : Column chromatography with silica gel (ethyl acetate:hexane, 1:8) resolves intermediates, while TLC (1:2 hexane:ethyl acetate) monitors reaction progress .
- Stoichiometry : Maintain a 1:1.2 molar ratio of alkyne to azide for efficient cycloaddition .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
Methodological Answer:
- Standardized Protocols : Pre-dry solvents (DMF, DCM) and reagents (K₂CO₃) to avoid moisture interference .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Quality Control : Use spectroscopic techniques (e.g., ¹H NMR) to verify intermediate purity. For example, confirm benzyl proton integration ratios (δ 3.4–3.7 ppm) .
Q. What analytical techniques are critical for characterizing novel derivatives?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 6.6–7.2 ppm) . LC-MS confirms molecular ion peaks.
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target compound) .
- Thermal Analysis : DSC determines melting points and polymorphic stability .
Advanced Research Questions
Q. What strategies address low enantiomeric excess in asymmetric synthesis of substituted piperazines?
Methodological Answer:
- Chiral Ligands : Use (-)-sparteine or (+)-sparteine surrogates during lithiation to achieve >90% enantiomeric excess .
- Electrophile Optimization : Sterically hindered electrophiles (e.g., tert-butyl chloroformate) reduce racemization .
- Diamine Switch : Adjust chiral auxiliaries (e.g., α-methylbenzyl groups) to improve stereoselectivity with challenging electrophiles .
Q. How to resolve contradictions in structure-activity relationship (SAR) data for piperazine-based therapeutics?
Methodological Answer:
- Orthogonal Assays : Compare binding affinity (e.g., radioligand displacement) vs. functional potency (e.g., cAMP inhibition) to distinguish target engagement from off-target effects .
- Physicochemical Profiling : Measure pKa values (e.g., 8.2–9.1 for piperazine at 298 K) to assess ionization state impacts on membrane permeability .
- Statistical Modeling : Apply multivariate regression to isolate substituent effects (e.g., fluoromethyl groups enhance 5-HT1A selectivity by 3-fold) .
Q. How to design derivatives targeting 5-HT receptors with improved selectivity?
Methodological Answer:
- Substituent Engineering : Increase ortho-substituent bulk (e.g., trifluoromethyl) to enhance 5-HT2A binding (Ki < 10 nM) .
- Computational Docking : Use Schrödinger Suite to model interactions with Ser159 and Tyr370 residues in 5-HT1A active sites .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
Q. How to evaluate thermodynamic stability under varying pH?
Methodological Answer:
- Potentiometric Titration : Determine pKa at 298–323 K to calculate ΔH° and ΔS° via van’t Hoff plots (e.g., ΔH° = -5.2 kJ/mol for piperazine protonation) .
- Buffer Compatibility : Assess solubility in HEPES (pH 7.4) vs. acetate (pH 5.0) to predict in vivo stability .
Safety and Handling
Q. What protocols are essential for safe handling?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., propargyl bromide) .
- Storage : Keep in amber vials at -20°C under nitrogen to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
